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Introduction
Atriplex, a genus of the Chenopodiaceae family, comprises various species known for their

tolerance to saline environments (halophytes). These plants are of significant interest for

agricultural, ecological, and pharmacological research due to their unique genetic adaptations

and production of various secondary metabolites. However, the high concentration of

polysaccharides, polyphenols, and other secondary metabolites in Atriplex tissues poses a

significant challenge for the isolation of high-quality genomic DNA.[1] These contaminants can

co-precipitate with DNA, inhibiting downstream enzymatic reactions such as PCR, restriction

digestion, and sequencing.

This document provides a detailed protocol for the efficient extraction of high-quality genomic

DNA from Atriplex tissues. The recommended method is a modified Cetyltrimethylammonium

Bromide (CTAB) protocol, which has been widely adapted for plants rich in secondary

metabolites.[1] This protocol incorporates modifications to effectively remove contaminants and

yield DNA suitable for a wide range of molecular applications.
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The selection of an appropriate DNA extraction method is critical for obtaining high yields of

pure DNA. While various methods exist, their efficiency can differ significantly depending on the

plant species and tissue type. Below is a summary of quantitative data from studies that have

compared different DNA extraction protocols on plants with challenging biochemical

compositions similar to Atriplex.

Table 1: Comparison of DNA Yield and Purity from Different Extraction Methods in

Polysaccharide and Polyphenol-Rich Plants.

Extraction
Method

Starting
Material

DNA Yield
(µg/g of
tissue)

A260/A280
Ratio

A260/A230
Ratio

Reference

Modified

CTAB
Fresh Leaves 92.85 ± 24.8 ~1.8 ~1.51 [2]

Standard

CTAB
Fresh Leaves

28.4 - 43.8

ng/µL
~1.8 ~2.1 [3]

SDS-based Fresh Leaves 15.28 ± 2.99 1.33 Low [2]

Commercial

Kit 1 (Sigma)
Fresh Leaves 0.216 ± 0.05 1.7 Low [2]

Commercial

Kit 2

(Nucleospin)

Fresh Leaves 0.181 ± 0.11 1.45 Low [2]

Note: Data presented is a compilation from studies on various plants rich in secondary

metabolites and may not represent exact values for all Atriplex species.

Experimental Workflow
The following diagram illustrates the key steps in the modified CTAB protocol for DNA

extraction from Atriplex tissues.
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Figure 1: Modified CTAB DNA Extraction Workflow.
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Experimental Protocol: Modified CTAB Method for
Atriplex Tissues
This protocol is optimized for the extraction of high-quality genomic DNA from fresh or frozen

Atriplex leaf tissues.

Materials:

Atriplex leaf tissue (fresh or frozen at -80°C)

Liquid nitrogen

Mortar and pestle (pre-chilled)

Microcentrifuge tubes (1.5 mL and 2 mL)

Water bath or heating block (65°C)

Microcentrifuge

Pipettes and sterile filter tips

Modified CTAB Extraction Buffer (see recipe below)

Chloroform: Isoamyl alcohol (24:1, v/v)

Isopropanol (ice-cold)

70% Ethanol (ice-cold)

TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0) or nuclease-free water

RNase A (10 mg/mL)

Modified CTAB Extraction Buffer Recipe (100 mL):

2.0 g CTAB (Cetyltrimethylammonium Bromide) (2% w/v)
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8.18 g NaCl (1.4 M)

20 mL 1 M Tris-HCl, pH 8.0 (200 mM)

4 mL 0.5 M EDTA, pH 8.0 (20 mM)

2.0 g PVP (Polyvinylpyrrolidone) (2% w/v)

Add sterile deionized water to 100 mL

Just before use, add 0.2 mL of β-mercaptoethanol (0.2% v/v) under a fume hood.

Procedure:

Tissue Preparation:

Weigh approximately 100-200 mg of fresh or frozen Atriplex leaf tissue.

Freeze the tissue in liquid nitrogen.

Immediately grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

It is crucial to prevent the tissue from thawing during this step.

Lysis:

Transfer the powdered tissue to a 2 mL microcentrifuge tube.

Add 1 mL of pre-warmed (65°C) Modified CTAB Extraction Buffer to the tube.

Vortex vigorously for 30 seconds to mix.

Incubate the tube in a water bath at 65°C for 60 minutes. Invert the tube gently every 15-

20 minutes to ensure thorough lysis.

Phase Separation:

After incubation, allow the tube to cool to room temperature for a few minutes.

Add an equal volume (1 mL) of chloroform:isoamyl alcohol (24:1) to the lysate.
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Mix by inverting the tube gently for 5-10 minutes to form an emulsion. Do not vortex, as

this can shear the genomic DNA.

Centrifuge at 12,000 x g for 15 minutes at room temperature. The mixture will separate

into two phases: an upper aqueous phase (containing DNA) and a lower organic phase.

DNA Precipitation:

Carefully transfer the upper aqueous phase to a new 1.5 mL microcentrifuge tube,

avoiding the interface and the lower organic phase.

Add 0.7 volumes (e.g., if you transferred 700 µL of aqueous phase, add 490 µL) of ice-

cold isopropanol.

Mix gently by inverting the tube several times until a white, stringy precipitate of DNA is

visible.

Incubate at -20°C for at least 30 minutes to enhance precipitation.

Pelleting and Washing:

Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the DNA.

Carefully decant the supernatant without disturbing the DNA pellet.

Add 1 mL of ice-cold 70% ethanol to wash the pellet. This step removes residual salts and

CTAB.

Centrifuge at 10,000 x g for 5 minutes at 4°C.

Carefully decant the ethanol. Repeat the wash step once more.

Drying and Resuspension:

After the final wash, remove as much ethanol as possible with a pipette.

Air-dry the pellet at room temperature for 10-15 minutes, or until the pellet is translucent.

Do not over-dry the pellet, as this will make it difficult to dissolve.
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Resuspend the DNA pellet in 50-100 µL of TE buffer or nuclease-free water. Pipette gently

up and down to aid dissolution. Incubation at 55-60°C for 10 minutes can help dissolve the

DNA.

Optional but recommended: Add 1 µL of RNase A (10 mg/mL) and incubate at 37°C for 30

minutes to remove any contaminating RNA.

Storage:

Store the purified genomic DNA at -20°C for long-term use.

Troubleshooting
Table 2: Common Problems and Solutions in Atriplex DNA Extraction.
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Problem Possible Cause Suggested Solution

Low DNA Yield Insufficient tissue grinding.

Ensure tissue is ground to a

very fine powder in liquid

nitrogen without thawing.

Incomplete cell lysis.

Increase incubation time at

65°C to 90 minutes. Ensure

proper mixing during lysis.

DNA pellet lost during

washing.

Be careful when decanting the

supernatant after

centrifugation steps.

Low DNA Purity (Low

A260/280 Ratio)
Protein contamination.

Ensure complete phase

separation after chloroform

extraction. Repeat the

chloroform extraction step if

the interface is thick.

Low DNA Purity (Low

A260/230 Ratio)

Polysaccharide or polyphenol

contamination.

Increase the concentration of

NaCl in the CTAB buffer to 2.0

M.[1] Add 2% PVP to the

extraction buffer. Perform an

additional wash with a high-

salt buffer (e.g., 0.1 M sodium

acetate in 70% ethanol).

DNA is Degraded (Smear on

Agarose Gel)
Nuclease activity.

Work quickly and keep

samples on ice whenever

possible. Use fresh, young leaf

tissue.

Vigorous mixing.

Avoid vortexing after adding

chloroform. Mix gently by

inversion.

DNA is Difficult to Dissolve Over-dried pellet. Do not dry the pellet for an

extended period. If necessary,

incubate the resuspended

DNA at 55-60°C for a longer
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time with occasional gentle

flicking.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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